N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine
Description
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a biphenyl group
Properties
IUPAC Name |
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S/c1-16(2)23-26-21(15-28-23)14-24-12-20-13-25-27-22(20)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,13,15-16,24H,12,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLRNCPWWOMSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNCC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Final Assembly: The final step involves the coupling of the pyrazole and thiazole intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group.
Phenylmethanamine: Another amine with a phenyl group.
Thiazole derivatives: Compounds containing the thiazole ring.
Uniqueness
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine is unique due to its combination of a pyrazole ring, a thiazole ring, and a biphenyl group, which imparts distinct chemical and biological properties not found in simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
